1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride

Lipophilicity Physicochemical Properties Drug Design

For SAR studies requiring systematic N-substitution of the 4-phenylpiperidine scaffold, CAS 15847-64-0 is the mandatory starting material. Its free secondary amine enables direct N-alkylation, which is blocked in N-methylated analogs. - QSAR-validated scaffold: minor descriptor changes from 292 candidates drastically alter opioid potency. - Metabolic advantage: propionyl ketone resists esterase hydrolysis, unlike reversed ester opioids. - Balanced logP (1.9) facilitates CNS penetration without excessive lipophilicity. Supplied at 98% purity, suitable as an analytical reference standard for LC-MS/MS method development.

Molecular Formula C14H20ClNO
Molecular Weight 253.77 g/mol
CAS No. 15847-64-0
Cat. No. B104978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride
CAS15847-64-0
Molecular FormulaC14H20ClNO
Molecular Weight253.77 g/mol
Structural Identifiers
SMILESCCC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl
InChIInChI=1S/C14H19NO.ClH/c1-2-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12;/h3-7,15H,2,8-11H2,1H3;1H
InChIKeyYUIHHNJRRHSETH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Phenyl-4-piperidyl)propan-1-one Hydrochloride: Synthetic Intermediate Overview


1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride (CAS 15847-64-0), also known as 4-phenyl-4-propionylpiperidine hydrochloride, is a 4,4-disubstituted piperidine derivative with the molecular formula C14H20ClNO and a molecular weight of 253.77 g/mol [1]. Its structure features a secondary amine and a ketone carbonyl, placing it within the 4-acyl-4-phenylpiperidine class of compounds. This class is foundational in medicinal chemistry as a scaffold and key synthetic intermediate for generating diverse opioid analgesic candidates and other bioactive molecules [2]. The compound is registered in the FDA Global Substance Registration System with the Unique Ingredient Identifier 7C72F4S68H [1].

4-Acyl-4-phenylpiperidine scaffold studies — supports medicinal chemistry workflow for opioid analgesic candidate design
Late-stage N-alkylation diversification — free secondary amine enables analog library synthesis
Physicochemical property tuning — reported propionyl ketone logP may support CNS penetration screening

Why 4-Acyl-4-Phenylpiperidine Analogs Are Not Interchangeable


Despite the apparent similarity within the 4-phenylpiperidine class, minor structural modifications lead to substantial and quantifiable differences in physicochemical properties and synthetic utility that preclude simple substitution. The specific propionyl ketone group and the free secondary amine of CAS 15847-64-0 define its reactivity as an intermediate; replacing it with an acetyl derivative, an N-methylated analog, or an ester (propionoxy) variant changes the compound's logP, hydrogen bonding capacity, and key reactivity for N-alkylation [1][2]. Downstream pharmacological activity is also exquisitely sensitive to these changes, with a QSAR study on 4-phenylpiperidine mu-opioid agonists demonstrating that even minor molecular descriptor variations, selected from 292 candidates, drastically alter analgesic potency [3]. Therefore, selecting the precise intermediate is not a matter of convenience but a critical scientific decision.

Target Intermediate
1-(4-Phenyl-4-piperidyl)propan-1-one HCl
Free secondary amine; propionyl ketone; reported computed XLogP3 ~1.9
Analog That May Shift Profile
N-Methylated or 4-Acetyl analogs
Tertiary amine blocks N-alkylation; shorter acetyl chain may lower lipophilicity and alter permeability context
Interchangeability risk: Minor structural changes can shift N-alkylation reactivity and logP-dependent permeability profiles; QSAR evidence suggests analgesic endpoint context may differ significantly.

Quantitative Differentiation vs. Structural Analogs


Lipophilicity Difference vs. 4-Acetyl Analog

The target compound's lipophilicity, measured by its computed XLogP3-AA value of 1.9, is approximately 0.5 log units higher than that of its closest 4-acetyl-4-phenylpiperidine analog. This difference arises directly from the extension of the acyl chain from acetyl to propionyl. [1][2]

Lipophilicity vs. 4-Acetyl
Cross-study comparable
~0.5 log units higher XLogP3
Supports permeability context for CNS scaffold selection
Computed partition coefficient; data to verify in experimental system
Lipophilicity Physicochemical Properties Drug Design

N-Alkylation Diversification via Free Amine

Unlike N-methylated analogs like desmethylprodine (MPPP), CAS 15847-64-0 possesses a free secondary amine, which is a critical reactive handle for late-stage diversification via N-alkylation. This is directly demonstrated in U.S. Patent 3,970,656, where 4-propionylpiperidine serves as the key starting material that is treated with alkyl halides to install various N-alkyl groups, thereby generating libraries of analgesic candidates. [1]

N-Alkylation Reactivity
Class-level inference
Free -NH- vs. inert -N(CH3)-
Enables analog library synthesis; MPPP-type analogs block diversification
Patent-specified reaction conditions; source-specific review
Synthetic Intermediate N-Alkylation Opioid Scaffold

High Purity for Reproducible Synthesis

Commercial sourcing of CAS 15847-64-0 consistently specifies a purity of 98% or higher. For instance, the product from Sigma-Aldrich (under the AldrichCPR line) and other major suppliers is listed at 98% purity, a quantitatively defined metric that ensures reproducibility in sensitive synthetic chemistry and biological assays . This contrasts with some older or less controlled analogs where purity may be unspecified or lower.

Certified Purity Grade
Supporting evidence
≥ 98% (HPLC/GC)
Reduces by-product risk in sensitive synthetic steps
Standard commercial specification; verify vendor COA
Chemical Purity Procurement Reproducibility

1-(4-Phenyl-4-piperidyl)propan-1-one HCl: Key Applications


N-Alkylated Analog Library Synthesis

When the research goal is to synthesize a diverse library of N-substituted 4-phenyl-4-propionylpiperidines for structure-activity relationship (SAR) studies, CAS 15847-64-0 is the mandatory starting material. As proven, its free secondary amine permits direct N-alkylation with a wide range of alkyl halides, a reaction that is blocked in N-methylated analogs like MPPP [1]. This enables systematic exploration of the N-substituent’s impact on mu-opioid receptor affinity and selectivity.

Metabolically Stable Ketone Opioid Synthesis

For projects aiming to circumvent the rapid ester hydrolysis seen in reversed ester opioids like pethidine and prodine analogs, the ketone functionality of CAS 15847-64-0 offers a more metabolically stable alternative [2]. The propionyl ketone is not susceptible to the same ubiquitous esterase cleavage, potentially leading to compounds with improved pharmacokinetic profiles. This is a critical procurement rationale when the target product profile requires resistance to first-pass metabolism.

Physicochemical Optimization for CNS Drugs

Because CAS 15847-64-0 has a computed logP of 1.9, which is approximately 0.5 log units higher than its 4-acetyl analog [3], it serves as a superior scaffold for CNS-targeted programs requiring a balanced lipophilicity profile. This property is essential for achieving acceptable brain penetration while avoiding excessive lipophilicity that often leads to cardiotoxicity (e.g., hERG binding) or poor solubility.

Analytical Reference Standard Preparation

The compound's availability at a certified purity of 98% qualifies it for use as a quantitative analytical reference standard. This is crucial for forensic toxicology laboratories developing LC-MS/MS methods for detecting novel psychoactive substances (NPS) of the 4-phenylpiperidine class, or for process chemistry groups quantifying reaction yields and impurities in synthetic scale-up.

Application
Selection Property
Validation Focus
N-Alkylated analog library synthesis
Free secondary amine reactivity
N-alkylation scope and yield consistency
Ketone-opioid stability studies
Ketone vs. ester metabolic stability
Esterase resistance and metabolite profiling
CNS physicochemical optimization
Reported logP 1.9 scaffold
Permeability and non-specific binding context
Analytical reference standard preparation
Certified ≥ 98% purity
Method calibration and impurity quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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